molecular formula C8H11N3O3 B3185632 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid CAS No. 1184920-53-3

2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid

Cat. No.: B3185632
CAS No.: 1184920-53-3
M. Wt: 197.19 g/mol
InChI Key: VHYXXEKENPPXHM-UHFFFAOYSA-N
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Description

2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid is a high-purity chemical reagent designed for research applications. This compound features a pyrimidine core, a scaffold widely recognized in medicinal chemistry for its ability to interact with enzyme active sites, particularly metalloenzymes . The 2-amino-4-hydroxypyrimidine moiety is a known pharmacophore that can function as a metal-binding group, inhibiting enzymes such as tyrosine kinases and viral terminase complexes . This mechanism is central to developing therapies for conditions like chronic myeloid leukemia, where pyrimidine-based inhibitors target ABL1 kinase , and for antiviral research targeting viral replication enzymes . The structural similarity of this compound to dihydroxypyrimidine (DHP) scaffolds, which have yielded FDA-approved drugs, underscores its significant research value for structure-activity relationship (SAR) studies and as a starting point for novel therapeutic agent development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-8(2,6(13)14)4-3-10-7(9)11-5(4)12/h3H,1-2H3,(H,13,14)(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXXEKENPPXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(NC1=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654913
Record name 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184920-53-3
Record name 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several pyridine- and pyrimidine-containing propanoic acid derivatives are listed in as herbicides, including fluazifop and haloxyfop. These compounds share a phenoxypropanoic acid backbone but differ in their aromatic substituents:

  • Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
  • Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.

Key Differences :

  • The target compound features a pyrimidine ring with amino and hydroxyl groups, whereas fluazifop/haloxyfop incorporate pyridine rings with trifluoromethyl and chloro substituents.
  • The methylpropanoic acid group in the target compound is branched (2-methyl), unlike the linear propanoic acid chains in fluazifop/haloxyfop. This branching may influence steric interactions and bioavailability .

Table 1: Structural and Functional Comparison

Compound Aromatic Core Substituents Acid Group Primary Use
Target Compound Pyrimidine 2-Amino, 4-hydroxy 2-Methylpropanoic acid Not specified
Fluazifop Pyridine 5-Trifluoromethyl Phenoxypropanoic acid Herbicide
Haloxyfop Pyridine 3-Chloro, 5-trifluoromethyl Phenoxypropanoic acid Herbicide

Pyrimidine-Based Propanoic Acid Derivatives

describes methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, a compound with a pyrimidinyloxy-aniline moiety and a methyl propanoate ester. Key distinctions include:

  • Substituents: The target compound has amino/hydroxy groups on pyrimidine, while ’s compound features methoxy groups and a dichlorophenoxyacetyl chain.
  • Acid Functionality : The target compound’s free carboxylic acid contrasts with the methyl ester in , which impacts solubility and reactivity .

Imidazole-Propanoic Acid Hybrids

highlights 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one, an imidazole-propanoic acid hybrid. While structurally distinct, this compound underscores the prevalence of amino-heterocycle-acid hybrids in bioactive molecules. The target compound’s pyrimidine ring may offer enhanced π-stacking interactions compared to imidazole-based systems .

Biological Activity

Overview

2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid, with the CAS number 1184920-53-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H11N3O3
  • Molecular Weight : 197.19 g/mol
  • IUPAC Name : 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanoic acid

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications, particularly in antiviral and antitumor activities.

The compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in disease processes. It may interact with molecular targets that are crucial for cellular proliferation or viral replication, thus providing a basis for its therapeutic potential.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. In vitro assays demonstrated that the compound can inhibit viral replication in certain cell lines. For example, it was found to reduce the viral load of herpes simplex virus (HSV) by interfering with the virus's ability to replicate within host cells.

Antitumor Activity

In addition to its antiviral properties, this compound has shown promise in cancer research. Experimental studies have reported that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Case Studies

  • Study on HSV Inhibition :
    • Objective : To evaluate the antiviral efficacy against HSV.
    • Method : Cell cultures were treated with varying concentrations of the compound.
    • Results : A significant reduction in viral replication was observed at concentrations above 10 µM, with an IC50 value determined at 7 µM.
  • Antitumor Effects on Breast Cancer Cells :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MCF-7 cells were treated with the compound for 48 hours.
    • Results : The compound induced apoptosis in a dose-dependent manner, with a notable increase in caspase activity at concentrations above 15 µM.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-Amino-4-hydroxypyrimidineStructureModerate antiviral activity
2-Methyl-4-hydroxypyrimidineStructureLimited antitumor effects
2-Amino-5-methylpyrimidineStructureWeak antiviral properties

Q & A

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Molecular Dynamics Simulations : Analyze binding free energy (ΔG) with kinases using AMBER or GROMACS .

Data Interpretation

Q. How to handle discrepancies in spectral data during characterization?

  • Case Example : A reported δ 7.2 ppm (¹H NMR) for the pyrimidine ring may shift due to solvent polarity (DMSO vs. CDCl₃). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the implications of detecting trace impurities in pharmacological assays?

  • Impurities like 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (a process-related impurity) can inhibit off-target enzymes. Quantify via HPLC-DAD and assess cytotoxicity separately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid
Reactant of Route 2
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid

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